molecular formula C12H11Cl2N B1143441 2'-Chlorobiphenyl-4-ylamine hydrochloride CAS No. 1204-42-8

2'-Chlorobiphenyl-4-ylamine hydrochloride

Cat. No. B1143441
CAS RN: 1204-42-8
M. Wt: 240.12844
InChI Key:
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Description

2’-Chlorobiphenyl-4-ylamine hydrochloride, also known as 4’-Chloro-Biphenyl-2-Ylamine, is an organic compound . It appears as an off-white to pale beige solid . It is slightly soluble in chloroform and methanol .


Synthesis Analysis

The synthesis of 4’-Chloro-Biphenyl-2-Ylamine is typically achieved through aromatic electrophilic substitution reactions . For instance, it can be synthesized by reacting p-aminophenol with a chlorinated alkane .


Molecular Structure Analysis

The molecular formula of 2’-Chlorobiphenyl-4-ylamine hydrochloride is C12H10ClN . The molecular weight is 203.67 . The InChI code is InChI=1/C12H10ClN/c13-10-7-5-9 (6-8-10)11-3-1-2-4-12 (11)14/h1-8H,14H2 .


Chemical Reactions Analysis

As an aromatic amine compound, 4’-Chloro-Biphenyl-2-Ylamine exhibits electrophilic properties . It can participate in amino substitution reactions and aromatic electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The compound has a density of 1.205±0.06 g/cm3 . Its melting point ranges from 45.0 to 49.0 °C, and its boiling point is predicted to be 334.6±17.0 °C . The flash point is 156.163°C . The compound has a refractive index of 1.628 .

Safety And Hazards

2’-Chlorobiphenyl-4-ylamine hydrochloride is classified as an irritant . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding skin contact and inhalation of its dust or gas . In case of contact, it is advised to wash with plenty of water . If inhaled, the victim should be moved to fresh air and medical attention should be sought if symptoms occur .

properties

IUPAC Name

4-(2-chlorophenyl)aniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClN.ClH/c13-12-4-2-1-3-11(12)9-5-7-10(14)8-6-9;/h1-8H,14H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGXKXUPQEXOALC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(C=C2)N)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50698133
Record name 2'-Chloro[1,1'-biphenyl]-4-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50698133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2'-Chlorobiphenyl-4-ylamine hydrochloride

CAS RN

1204-42-8
Record name 2'-Chloro[1,1'-biphenyl]-4-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50698133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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